molecular formula C9H14O B13252189 2-(Prop-1-yn-1-yl)cyclohexan-1-ol

2-(Prop-1-yn-1-yl)cyclohexan-1-ol

Cat. No.: B13252189
M. Wt: 138.21 g/mol
InChI Key: KEFQJRJQRABRHD-UHFFFAOYSA-N
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Description

2-(Prop-1-yn-1-yl)cyclohexan-1-ol is an organic compound with the molecular formula C9H14O It is a cyclohexanol derivative where a propynyl group is attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Prop-1-yn-1-yl)cyclohexan-1-ol can be synthesized through the N-alkylation of cyclohexanol with propargyl bromide. The reaction typically occurs in the presence of a base such as potassium carbonate and a solvent like anhydrous dimethylformamide (DMF). The mixture is stirred at room temperature until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(Prop-1-yn-1-yl)cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The alkyne group can be reduced to an alkene or alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(Prop-1-yn-1-yl)cyclohexanone.

    Reduction: Formation of 2-(Prop-1-en-1-yl)cyclohexan-1-ol or 2-(Propyl)cyclohexan-1-ol.

    Substitution: Formation of various substituted cyclohexane derivatives.

Scientific Research Applications

2-(Prop-1-yn-1-yl)cyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Prop-1-yn-1-yl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a photosensitizer, generating reactive oxygen species (ROS) such as singlet oxygen (1O2) and superoxide anion (O2˙−) through energy transfer and single electron transfer pathways . These ROS play a crucial role in various chemical and biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Prop-2-yn-1-yl)cyclohexan-1-ol
  • 2-(Prop-2-en-1-yl)cyclohexan-1-ol
  • 1-Propargylcyclohexane-1-ol

Uniqueness

2-(Prop-1-yn-1-yl)cyclohexan-1-ol is unique due to its specific structural configuration and the presence of both a hydroxyl group and a propynyl group.

Properties

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

2-prop-1-ynylcyclohexan-1-ol

InChI

InChI=1S/C9H14O/c1-2-5-8-6-3-4-7-9(8)10/h8-10H,3-4,6-7H2,1H3

InChI Key

KEFQJRJQRABRHD-UHFFFAOYSA-N

Canonical SMILES

CC#CC1CCCCC1O

Origin of Product

United States

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